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Colistin sulfate -

Colistin sulfate

Catalog Number: EVT-8214389
CAS Number:
Molecular Formula: C104H206N32O46S5
Molecular Weight: 2801.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Colistin sulfate is produced through fermentation processes involving Bacillus colistinus. The extraction and purification of colistin from fermentation broth are critical steps in its production, ensuring high yield and purity for therapeutic applications .

Classification

Colistin sulfate is classified as a polypeptide antibiotic. It is often used in its sulfate form, which enhances its solubility and stability in aqueous solutions, making it suitable for both injectable and oral formulations. Its primary mechanism of action involves disrupting bacterial cell membranes, leading to cell death.

Synthesis Analysis

Methods

The synthesis of colistin sulfate typically involves several key steps:

  1. Fermentation: Bacillus colistinus is cultured under controlled conditions to produce colistin.
  2. Filtration: The fermentation broth is filtered to remove cellular debris.
  3. Concentration: The filtrate undergoes reduced-pressure concentration to increase the concentration of colistin.
  4. Precipitation: Adjusting the pH facilitates the precipitation of colistin, which is then separated from impurities.
  5. Drying: The purified colistin solution is subjected to spray drying to yield colistin sulfate powder .
Molecular Structure Analysis

Colistin sulfate consists of a complex structure comprising cyclic polypeptides with a hydrophobic tail. The molecular formula can be represented as C55H100N16O13SC_{55}H_{100}N_{16}O_{13}S, and it typically exists as a mixture of two major components: colistin A and colistin B, differing slightly in their amino acid composition.

Data

  • Molecular Weight: Approximately 1200 Da
  • Structural Features: Characterized by a cyclic structure that includes a series of amino acids linked by peptide bonds, with a unique fatty acid tail that contributes to its lipophilicity and membrane-disrupting properties.
Chemical Reactions Analysis

Colistin sulfate undergoes various chemical reactions, particularly hydrolysis under acidic or basic conditions. This hydrolytic stability is crucial for maintaining its efficacy during storage and use.

Technical Details

  • Hydrolysis: Colistin sulfate can hydrolyze into inactive forms when exposed to extreme pH levels or prolonged storage conditions.
  • Stability Studies: Research indicates that colistin remains stable at acidic pH levels (2.2-8) but shows degradation at higher pH values .
Mechanism of Action

Colistin exerts its antibacterial effects primarily by binding to the lipopolysaccharides on the outer membrane of Gram-negative bacteria, disrupting membrane integrity and leading to cell lysis.

Process

  1. Membrane Binding: Colistin binds electrostatically to negatively charged lipopolysaccharides.
  2. Membrane Disruption: This binding alters membrane permeability, causing leakage of cellular contents.
  3. Cell Death: The compromised membrane integrity ultimately leads to bacterial cell death.

This mechanism highlights its effectiveness against resistant strains, making it a critical option in treating severe infections.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water, facilitating parenteral administration.

Chemical Properties

  • Stability: Stable under acidic conditions but sensitive to alkaline environments.
  • pH Range for Stability: Optimal stability observed between pH 2.2 and 8 .
Applications

Colistin sulfate has several significant applications:

  1. Veterinary Medicine: Commonly used as an antibiotic in livestock to prevent infections and promote growth.
  2. Human Medicine: Utilized as a last-resort treatment for multidrug-resistant Gram-negative bacterial infections, particularly in critically ill patients .
  3. Analytical Chemistry: Employed in various assays for quantifying antibiotic levels in biological samples using techniques like high-performance liquid chromatography-tandem mass spectrometry .

Colistin sulfate remains an essential antibiotic in both veterinary and human medicine, especially as antibiotic resistance continues to rise globally. Its unique properties and mechanisms make it a critical tool in combating resistant bacterial strains while highlighting the need for careful management to prevent resistance development.

Mechanistic Insights into Colistin Sulfate’s Antimicrobial Activity

Molecular Interactions with Gram-Negative Bacterial Membranes

Colistin sulfate (polymyxin E) exerts bactericidal activity through targeted disruption of Gram-negative bacterial membranes. Its structure comprises a cyclic heptapeptide ring, a tripeptide linear chain, and a fatty acyl tail, conferring amphipathic properties. The initial interaction involves electrostatic attraction between the cationic L-α,γ-diaminobutyric acid (Dab) residues of colistin (+5 charge) and the anionic phosphate groups of lipid A within lipopolysaccharide (LPS) molecules in the outer membrane [1] [9]. This binding competitively displaces stabilizing divalent cations (Mg²⁺, Ca²⁺), destabilizing LPS lattice integrity [3] [5].

Following electrostatic docking, colistin’s hydrophobic tail inserts into the membrane bilayer, causing expansion of the outer monolayer. Biophysical studies using model membranes demonstrate that colistin penetrates deeper into Escherichia coli-mimetic membranes (containing phospholipids like phosphatidylethanolamine and phosphatidylglycerol) compared to Gram-positive or eukaryotic membranes, reaching hydrocarbon interiors and increasing permeability [3]. This penetration is quantified by changes in membrane bending modulus (KC), where colistin induces erratic stiffening/softening in Gram-negative inner membranes but minimal effects in other membranes [3]. The resultant "self-promoted uptake" enables colistin to traverse the outer membrane and access the cytoplasmic membrane, where further disruption occurs [1] [5].

Table 1: Biophysical Properties of Colistin-Membrane Interactions

Membrane Mimic TypeColistin Partitioning DepthChange in Bending Modulus (KC)Key Lipid Components
Gram-negative outer membraneDeep (hydrocarbon interior)Irregular stiffening/softeningLipid A, LPS, dilauryl-PG
Gram-negative inner membraneDeepSignificant disorderingPOPE, POPG, cardiolipin
Gram-positive membraneSuperficial (headgroups)Slight softeningPOPG, DOTAP, cardiolipin
Eukaryotic membraneSuperficialMinimal changePOPC, cholesterol

Source: Data from lipid model studies [3]

Lipid A Binding Dynamics and Disruption of Lipopolysaccharide Integrity

Lipid A, the conserved membrane-anchored domain of LPS, is colistin’s primary molecular target. Colistin’s Dab residues form hydrogen bonds and ionic interactions with lipid A phosphates, solubilizing the membrane and triggering lethal leakage of intracellular content [1] [5]. This interaction also neutralizes endotoxin activity by sequestering lipid A, preventing host immune receptor activation and septic shock [1].

Resistance arises from structural modifications to lipid A that reduce its negative charge. Key alterations include:

  • Phosphoethanolamine (pEtN) addition: Catalyzed by chromosomally encoded enzymes (e.g., PmrC in Acinetobacter baumannii) or plasmid-borne MCR enzymes [1] [6] [10].
  • 4-amino-4-deoxy-L-arabinose (L-Ara4N) attachment: Mediated by PmrAB-regulated pathways in Enterobacteriaceae [1] [9].
  • Complete lipid A loss: Observed in A. baumannii via mutations in lpxA, lpxC, or lpxD genes [1] [9].

These modifications diminish colistin’s binding affinity by >10-fold. Advanced detection methods like MALDI-TOF mass spectrometry identify resistance by profiling lipid A mass shifts (e.g., m/z +123 for pEtN-modified lipid A in E. coli) [6]. Recent structural studies reveal PmrC, a pEtN transferase, as a druggable target; inhibitors like s-Phen restore colistin susceptibility by blocking pEtN addition in resistant A. baumannii [10].

Table 2: Lipid A Modifications and Impact on Colistin Resistance

Modification TypeCatalyzing Enzyme/SystemMass Shift (m/z)Resistance Mechanism
pEtN additionPmrC, MCR-1–10+123 DaCharge neutralization of lipid A phosphates
L-Ara4N attachmentPmrAB/PhoPQ-regulated enzymes+131 DaSteric hindrance and charge reduction
Lipid A losslpxA/lpxC/lpxD mutationsN/AAbsence of binding target

Source: Resistance profiling data [1] [6] [9]

Role of Polymyxin E1/E2 Isomer Composition in Bactericidal Efficacy

Colistin sulfate is a natural mixture of two primary isomers: polymyxin E1 (containing 6-methyloctanoic acid) and polymyxin E2 (containing 6-methylheptanoic acid) [7] [9]. The biosynthesis involves nonribosomal peptide synthetases (NRPS) encoded by the pmxE gene cluster, which incorporates variable fatty acyl chains during assembly [7].

The acyl chain length critically influences bioactivity:

  • Polymyxin E1 (C9 tail) exhibits 2–4-fold lower MIC values against Pseudomonas aeruginosa and Klebsiella pneumoniae compared to polymyxin E2 (C8 tail) due to enhanced hydrophobic penetration into lipid bilayers [7] [9].
  • Commercial colistin sulfate (typically 70–85% E1) demonstrates superior bactericidal kinetics over purified E2 in time-kill assays, with >99% killing of E. coli within 2 hours [9].
  • Fatty acid flexibility in biosynthesis allows engineered producers (Paenibacillus polymyxa) to yield analogs with elongated chains (e.g., C10), further optimizing membrane insertion [7].

The isomer ratio is thus a critical quality determinant for clinical preparations, though regulatory standards for exact proportions remain undefined.

Synergistic Mechanisms with β-Lactams and Carbapenems

Colistin sulfate potentiates numerous antibiotics via outer membrane permeabilization, enabling increased intracellular accumulation of co-administered drugs. Key synergistic mechanisms include:

  • β-Lactam/Carbapenem Enhancement: Colistin disrupts OM integrity, facilitating ingress of large hydrophilic antibiotics like imipenem or ceftazidime. Studies show 4–16-fold MIC reductions in carbapenem-resistant Enterobacteriaceae (CRE) when combined with colistin [4] [8]. The synergy extends to new β-lactamase inhibitor combinations (e.g., ceftazidime-avibactam), particularly against P. aeruginosa biofilms [4].

  • Protein Synthesis Inhibitors: Combinations with azithromycin or linezolid exhibit >90% synergy rates against colistin-resistant strains. Subinhibitory colistin concentrations permeabilize membranes sufficiently to allow ribosomal inhibitors access to intracellular targets [8].

  • Hydroxyl Radical Production: Colistin induces oxidative stress via Fenton reaction-mediated hydroxyl radical (·OH) generation. This synergizes with β-lactams, which impair DNA repair systems, causing lethal DNA damage [4] [5].

Table 3: Documented Synergistic Interactions of Colistin Sulfate

Antibiotic ClassExample AgentsSynergy RateProposed Mechanism
CarbapenemsMeropenem, Imipenem13–20%*Enhanced OM penetration
β-Lactam/β-lactamase inhibitorsCeftazidime-avibactam>60%Bypassing porin loss/efflux overexpression
MacrolidesAzithromycin90%Increased intracellular accumulation
OxazolidinonesLinezolid95%Subinhibitory membrane permeabilization
RifamycinsRifampin90%Disruption of cell wall synthesis coordination

Low synergy due to enzymatic hydrolysis in CRE [8]

Vesicle-vesicle contact models propose that colistin dimers bridge outer and inner membranes, enabling direct β-lactam diffusion into the periplasm [5]. This mechanism is particularly relevant for treating A. baumannii infections, where colistin combinations reduce viable counts by >3-log10 CFU/mL in murine lung models [4].

Properties

Product Name

Colistin sulfate

IUPAC Name

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(6R,9S,12R,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid

Molecular Formula

C104H206N32O46S5

Molecular Weight

2801.3 g/mol

InChI

InChI=1S/2C52H98N16O13.5H2O4S/c2*1-27(2)11-9-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-28(3)4)66-50(79)39(26-29(5)6)65-45(74)34(15-21-55)60-46(37)75;5*1-5(2,3)4/h2*27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76);5*(H2,1,2,3,4)/t2*30-,31-,32+,33+,34+,35+,36-,37+,38-,39-,41?,42+;;;;;/m11...../s1

InChI Key

ARWLUFSLVSQRNF-OTWIQOBPSA-N

SMILES

CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Canonical SMILES

CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Isomeric SMILES

C[C@H](C1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCN)CCN)CC(C)C)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O.C[C@H](C1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCN)CCN)CC(C)C)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

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